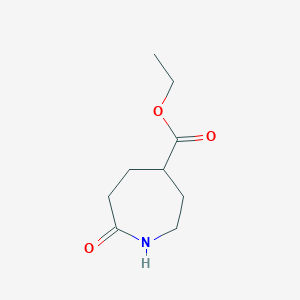

Ethyl 7-oxoazepane-4-carboxylate

Description

The exact mass of the compound Ethyl 7-oxoazepane-4-carboxylate is 185.10519334 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 7-oxoazepane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-oxoazepane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-oxoazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-3-4-8(11)10-6-5-7/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJUKJJFFYENMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476663-08-8 | |

| Record name | ethyl 7-oxoazepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking New Therapeutic Avenues: The Potential of Ethyl 7-oxoazepane-4-carboxylate as a Versatile Scaffold in Drug Discovery

Abstract

The relentless pursuit of novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the seven-membered azepane ring system has emerged as a privileged scaffold, present in a number of approved drugs and clinical candidates.[1][2][3] This technical guide delves into the untapped therapeutic potential of a specific, functionalized azepane derivative: Ethyl 7-oxoazepane-4-carboxylate. While direct biological data on this molecule is nascent, its structural features—a flexible seven-membered ring, a strategic ketone, and a modifiable ester group—present a compelling starting point for the rational design of new therapeutic agents. This document will explore the synthetic accessibility of this scaffold, propose potential therapeutic applications based on analogous structures, and provide detailed experimental workflows for its elaboration and biological evaluation.

The Azepane Scaffold: A Foundation of Therapeutic Success

The azepane moiety is a recurring motif in a variety of pharmacologically active compounds, valued for its conformational flexibility which allows for optimal interaction with a diverse range of biological targets.[2][3] This seven-membered nitrogen-containing heterocycle is a key structural component in drugs approved for various indications, underscoring its clinical significance.[1][3][4] The inherent three-dimensionality of the azepane ring makes it an attractive scaffold for moving beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry, offering a path to novel chemical space with improved physicochemical properties.[5]

Ethyl 7-oxoazepane-4-carboxylate: A Molecule of Opportunity

Ethyl 7-oxoazepane-4-carboxylate is a bifunctional molecule that offers multiple avenues for chemical elaboration. Its core structure is a prime candidate for the development of compound libraries for high-throughput screening.

| Property | Value | Source |

| Molecular Formula | C9H15NO3 | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Caption: Key physicochemical properties of Ethyl 7-oxoazepane-4-carboxylate.

The ketone at the 7-position and the ethyl ester at the 4-position are versatile chemical handles. The ketone can be targeted for reductive amination, aldol condensations, or the introduction of spirocyclic systems. The ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, or it can be reduced to a primary alcohol for further functionalization.

Caption: Potential pathways for the chemical elaboration of Ethyl 7-oxoazepane-4-carboxylate.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Given the lack of direct pharmacological data for Ethyl 7-oxoazepane-4-carboxylate, we can infer its potential therapeutic applications by examining the biological activities of structurally related azepane derivatives.

Oncology

The azepane scaffold is found in compounds with demonstrated anticancer activity.[1][6] The flexible nature of the seven-membered ring can allow for unique binding modes to protein targets implicated in cancer, such as kinases and protein-protein interactions. The functional groups on Ethyl 7-oxoazepane-4-carboxylate could be elaborated to mimic the pharmacophores of known anticancer agents.

Central Nervous System (CNS) Disorders

A significant number of CNS-active drugs incorporate the azepane ring.[1] Recently, novel bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders.[5][7] The ability to introduce diverse substituents onto the Ethyl 7-oxoazepane-4-carboxylate core could lead to the discovery of new agents targeting CNS receptors and transporters.

Antibacterial Agents

Derivatives of related seven-membered heterocyclic rings, such as oxazepanes, have shown promising antibacterial activity.[6][8][9] The functional handles on Ethyl 7-oxoazepane-4-carboxylate provide the opportunity to synthesize libraries of compounds for screening against various bacterial strains, including those resistant to current therapies.

Caption: Hypothesized therapeutic applications based on the core scaffold.

Synthetic Accessibility and Elaboration Strategies

The utility of a chemical scaffold is intrinsically linked to its synthetic accessibility. The synthesis of functionalized azepanones can be achieved through various established methods, including ring expansion reactions and Dieckmann condensation.[10]

General Synthesis of the Azepan-4-one Core

A common and scalable method for the synthesis of the N-protected azepan-4-one core involves the ring expansion of a corresponding N-protected piperidin-4-one using ethyl diazoacetate.[10] This reaction, typically catalyzed by a Lewis acid such as boron trifluoride etherate at low temperatures, provides a reliable route to the seven-membered ring system.[10]

Protocol: Synthesis of N-Boc-4-oxoazepane

This protocol is adapted from established procedures for the ring expansion of piperidones.[10]

Materials:

-

N-Boc-4-piperidone

-

Ethyl diazoacetate

-

Boron trifluoride etherate (BF3·OEt2)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add BF3·OEt2 (1.2 eq) to the cooled solution and stir for 15 minutes.

-

Add a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected ethyl 7-oxoazepane-4-carboxylate.

-

Subsequent hydrolysis of the Boc-protecting group and the ester can be achieved under standard acidic or basic conditions to yield the core scaffold for further derivatization.

Caption: General synthetic workflow to access the functionalized azepane scaffold.

Biological Evaluation: A Roadmap for Discovery

Once a library of derivatives based on the Ethyl 7-oxoazepane-4-carboxylate scaffold is synthesized, a systematic biological evaluation is crucial to identify promising lead compounds.

In Vitro Screening

5.1.1. Primary High-Throughput Screening (HTS):

A high-throughput screening campaign is the first step to identify initial hits from the compound library.[11] This involves testing the compounds at a single concentration against a panel of relevant biological targets.

Protocol: General HTS Protocol for Kinase Inhibition

-

Prepare assay plates with the kinase of interest, a suitable substrate, and ATP.

-

Add the synthesized compounds from the library (typically at 10 µM final concentration) to the assay plates.

-

Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plates at the optimal temperature and time for the specific kinase reaction.

-

Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of phosphorylated substrate or ATP consumed).

-

Read the plates using a suitable plate reader (e.g., luminescence or fluorescence).

-

Calculate the percent inhibition for each compound relative to the controls.

5.1.2. Dose-Response and IC50 Determination:

Compounds that show significant activity in the primary screen should be further evaluated in dose-response assays to determine their potency (IC50 value).[12]

Protocol: IC50 Determination

-

Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

-

Perform the same in vitro assay as in the primary screen, but with the range of compound concentrations.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

In Vivo Evaluation

Promising candidates from in vitro studies with favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties can be advanced to in vivo models to assess their efficacy and safety.[13][14] The choice of animal model will depend on the therapeutic area of interest (e.g., xenograft models for oncology, behavioral models for CNS disorders).

Conclusion and Future Directions

Ethyl 7-oxoazepane-4-carboxylate represents a promising, yet underexplored, scaffold for the discovery of novel therapeutic agents. Its synthetic tractability and the presence of versatile chemical handles make it an ideal starting point for the generation of diverse chemical libraries. By leveraging the known pharmacological importance of the azepane ring system, a focused and rational approach to the design and synthesis of new derivatives is likely to yield compounds with significant biological activity. The experimental protocols outlined in this guide provide a foundational framework for initiating a drug discovery program centered on this versatile molecule. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in relevant in vitro and in vivo models to unlock the full therapeutic potential of this promising scaffold.

References

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 164, 465-494.

- The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence. (n.d.). BenchChem.

- List of references. (n.d.). European Journal of Medicinal Chemistry.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry.

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).

- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.

- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules, 18(4), 4348-4361.

- Synthesis of Fused Azepanes. (2025). Journal of Medicinal Chemistry.

- Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. (2024). European Journal of Modern Medicine and Practice, 4(4).

- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2020). Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266.

- Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.).

- Azepane-4-carboxylic acid. (n.d.). PubChem.

- 1-Boc-Azepane-4-carboxylic acid. (n.d.). J&K Scientific.

- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent. (2025).

- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2023).

- Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Deriv

- Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. (2025). Central Asian Journal of Theoretical and Applied Science, 6(4), 1-10.

- Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). Organic Process Research & Development, 14(6), 1375-1380.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS ONE, 20(9), e0309632.

- In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021). Molecules, 26(11), 3209.

- Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2380-2383.

- Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). PMC.

- α-Aminophosphonate and oxazaphosphinane compounds as potential cancer inhibitors: in vitro evaluation and computational studies. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2617605.

- Synthesis and Identification of Novel 1,3-Oxazepane-7,4-Dione Compounds via the Reaction of Succinic Anhydride with Schiff's Base and Assessment of Biological Activity. (2025).

- Synthesis and biological evaluation of some substituted 4-Piperidones. (2025).

- Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. (2021). Molecules, 26(13), 3894.

- Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff.

- Discovery of a highly specific and efficacious inhibitor of human carboxylesterase 2 by large-scale screening. (2019). International Journal of Biological Macromolecules, 137, 886-895.

- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv

- Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase. (2014). Drug Metabolism and Disposition, 42(7), 1147-1153.

- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.

- Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4-Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. (2020).

- Publications & Case Studies. (n.d.). BioAscent.

- Ethyl azepane-4-carboxyl

- Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indic

- 7-Oxoazepane-2-carboxylic Acid. (n.d.). BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

- 9. cajotas.casjournal.org [cajotas.casjournal.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Publications & Case Studies - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 12. mdpi.com [mdpi.com]

- 13. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Azepane Gateway: A Technical Guide to Ethyl 7-oxoazepane-4-carboxylate as a Versatile Precursor for Novel GABA Analogues

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] Consequently, GABA analogues, which are structurally similar to GABA, have emerged as a significant class of therapeutics for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders.[1][4][5][6] This in-depth technical guide explores the role of Ethyl 7-oxoazepane-4-carboxylate as a strategic and versatile precursor for the synthesis of novel GABA analogues. While traditional synthetic routes often commence from acyclic precursors, this guide elucidates a robust pathway leveraging the azepane scaffold, offering unique opportunities for structural diversity and stereochemical control. We will delve into the synthesis of this precursor, its conversion into key lactam intermediates via the Beckmann rearrangement, and the subsequent ring-opening to yield functionalized GABA analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore new chemical space in the design of next-generation neurological drugs.

The Significance of GABA and the Rationale for GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability.[1][2][3] Its inhibitory effects are fundamental for the proper functioning of the brain, and imbalances in the GABAergic system are implicated in a multitude of neurological and psychiatric conditions.[1][2] However, GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier.[1][2] This limitation has spurred the development of GABA analogues, which are molecules designed to mimic the structure and function of GABA but with improved pharmacokinetic properties, allowing them to reach their target sites in the CNS.[5][6]

Prominent examples of clinically successful GABA analogues include:

-

Pregabalin: Used to treat neuropathic pain, fibromyalgia, and certain types of seizures.[7]

-

Gabapentin: Prescribed for epilepsy, neuropathic pain, and restless legs syndrome.[5]

-

Baclofen: A muscle relaxant used to treat spasticity.[4]

The therapeutic success of these drugs underscores the immense potential of novel GABA analogues with tailored pharmacological profiles.

Ethyl 7-oxoazepane-4-carboxylate: A Strategic Precursor

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[8][9] Its inherent conformational flexibility allows for optimal interactions with various biological targets.[9] Ethyl 7-oxoazepane-4-carboxylate, a substituted azepanone, presents itself as a highly attractive starting material for the synthesis of GABA analogues for several key reasons:

-

Embedded Functionality: The molecule contains a ketone, an ester, and a protected amine within a cyclic framework, offering multiple points for chemical modification.

-

Stereochemical Potential: The C4 position allows for the introduction of substituents, and the subsequent ring-opening can generate chiral centers, enabling the synthesis of enantiomerically pure GABA analogues.

-

Scaffold for Diversity: The azepane ring can be functionalized prior to ring-opening, leading to a diverse library of novel GABA analogues with unique side chains.

Synthesis of Ethyl 7-oxoazepane-4-carboxylate

The synthesis of substituted azepan-4-ones can be achieved through various methods, with gold-catalyzed [5+2] annulation being a notable modern approach.[4] A common route to the core azepane-4-one structure involves the ring expansion of a corresponding piperidine derivative.

Synthetic Pathway from Ethyl 7-oxoazepane-4-carboxylate to GABA Analogues

The proposed synthetic route leverages a classical yet powerful transformation: the Beckmann rearrangement. This reaction provides an elegant method for converting a cyclic ketone into a lactam (a cyclic amide), which can then be hydrolyzed to the desired linear amino acid (the GABA analogue).

The overall transformation can be visualized as follows:

Sources

- 1. Process for the synthesis of pregabalin - Eureka | Patsnap [eureka.patsnap.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the Metabolic Stability Predictions for Ethyl 7-oxoazepane-4-carboxylate

Authored by: Senior Application Scientist

Abstract

The azepane scaffold is a significant pharmacophore in modern drug discovery, valued for its conformational flexibility and synthetic tractability.[1][2] Ethyl 7-oxoazepane-4-carboxylate, a derivative of this scaffold, presents a compelling case study for metabolic stability assessment due to its combination of ester, ketone, and lactam functionalities. Understanding the metabolic fate of such molecules is paramount in the early stages of drug development to optimize pharmacokinetic properties and mitigate potential safety liabilities.[3][4][5] This technical guide provides a comprehensive framework for predicting and evaluating the metabolic stability of Ethyl 7-oxoazepane-4-carboxylate. We will delve into the theoretical underpinnings of its likely metabolic pathways, provide detailed, field-proven protocols for in vitro assessment, and discuss the interpretation of the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust understanding of metabolic stability in the context of novel chemical entities.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3][6] A compound with low metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent dosing, which can lead to patient compliance issues and undesirable side effects.[4] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[7] Therefore, a central goal in drug design is to achieve an optimal balance of metabolic stability to ensure sufficient target engagement and a favorable safety profile.[4][8]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, catalyze a variety of oxidative reactions.[4][8][9][10] In addition to oxidation, other key metabolic transformations include hydrolysis, reduction, and conjugation (Phase II metabolism).[11][12] Early in vitro assessment of metabolic stability using systems such as liver microsomes and hepatocytes is a cost-effective strategy to identify and triage compounds with desirable pharmacokinetic characteristics, guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[13][14][15]

Predicted Metabolic Pathways for Ethyl 7-oxoazepane-4-carboxylate

The structure of Ethyl 7-oxoazepane-4-carboxylate contains several functional groups susceptible to metabolic transformation. Based on established principles of drug metabolism, we can predict the following primary metabolic pathways:

-

Ester Hydrolysis: The ethyl ester moiety is a prime target for hydrolysis by various esterases, such as carboxylesterases, which are abundant in the liver.[16][17] This reaction would cleave the ester bond to yield the corresponding carboxylic acid and ethanol.[17][18][19][20] This is often a rapid metabolic route for ester-containing drugs.[17]

-

Oxidation of the Azepane Ring: The azepane ring itself is susceptible to oxidation by cytochrome P450 enzymes.[9][10] Hydroxylation at various positions on the carbon backbone is a common metabolic pathway for cyclic amines and lactams. One study on biphenyloxy-alkyl-piperidine and azepane derivatives demonstrated that hydroxylation of the biphenyl ring was a primary metabolic route.[21]

-

N-Dealkylation (less likely): While N-dealkylation is a common metabolic pathway for secondary and tertiary amines, the nitrogen in Ethyl 7-oxoazepane-4-carboxylate is part of a lactam. Lactam rings are generally more stable to N-dealkylation than their corresponding cyclic amine counterparts.

-

Ketone Reduction: The 7-oxo (ketone) functionality could potentially undergo reduction to the corresponding secondary alcohol, catalyzed by ketoreductases.

The following diagram illustrates these potential metabolic transformations:

Caption: Predicted metabolic pathways for Ethyl 7-oxoazepane-4-carboxylate.

In Vitro Experimental Protocols for Metabolic Stability Assessment

To empirically determine the metabolic stability of Ethyl 7-oxoazepane-4-carboxylate, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

3.1. Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method primarily used to assess Phase I metabolism, particularly by cytochrome P450 enzymes.[11][14][15]

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the endoplasmic reticulum where most CYP450 enzymes reside.[15][22] The disappearance of the parent compound over time is monitored by LC-MS/MS.[22]

Experimental Protocol:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of Ethyl 7-oxoazepane-4-carboxylate in DMSO.

-

Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System (optional but recommended): To ensure sustained enzyme activity.

-

Liver Microsomes: Pooled human liver microsomes are commercially available. Thaw at 37°C immediately before use.[23]

-

Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.

-

Quenching Solution: Acetonitrile containing the internal standard.

-

-

Incubation:

-

Prepare a master mix containing the phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).[11][24]

-

Add the test compound to the master mix to achieve a final concentration of 1 µM.[24]

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).[25]

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5][11]

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the withdrawn aliquot to the cold quenching solution to stop the enzymatic reaction and precipitate proteins.[22]

-

Vortex and centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

| Parameter | Formula | Description |

| Half-life (t½) | 0.693 / k | The time required for the concentration of the compound to decrease by half. |

| Intrinsic Clearance (CLint) | (0.693 / t½) x (V / P) | The inherent ability of the liver enzymes to metabolize a drug. |

k = elimination rate constant, V = incubation volume, P = amount of microsomal protein

3.2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[12][13][29] It also accounts for cellular uptake.[12]

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.[13][30] The disappearance of the parent compound is monitored over time.[29]

Experimental Protocol:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Incubation Medium: Use a suitable cell culture medium (e.g., Williams' Medium E).

-

Hepatocytes: Use cryopreserved human hepatocytes. Thaw according to the supplier's instructions.

-

Internal Standard and Quenching Solution: As described for the microsomal assay.

-

-

Incubation:

-

Prepare a suspension of hepatocytes in the incubation medium at a density of 0.5 x 10^6 viable cells/mL.[29][30][31]

-

Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.[29][31]

-

Incubate the mixture at 37°C in a shaking water bath or incubator.[12][29]

-

At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[30]

-

-

Reaction Termination and Sample Preparation:

-

Follow the same procedure as the microsomal stability assay.

-

-

LC-MS/MS Analysis:

Data Analysis:

-

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed as µL/min/10^6 cells.[29]

| Parameter | Formula | Description |

| Half-life (t½) | 0.693 / k | The time required for the concentration of the compound to decrease by half in the presence of hepatocytes. |

| Intrinsic Clearance (CLint) | (0.693 / t½) x (V / C) | The inherent ability of hepatocytes to metabolize a drug. |

k = elimination rate constant, V = incubation volume, C = number of hepatocytes (in millions)

The following diagram illustrates the general workflow for these in vitro assays:

Caption: General workflow for in vitro metabolic stability assays.

Metabolite Identification

In addition to determining the rate of metabolism, identifying the structures of the major metabolites is crucial for understanding the metabolic pathways and for assessing the potential for pharmacologically active or toxic metabolites.[4] This is typically achieved by using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[26][32] By comparing the mass spectra of the parent compound and the metabolites, and by analyzing the fragmentation patterns, the sites of metabolic modification can be elucidated.[26][32]

Conclusion and Future Directions

The metabolic stability of Ethyl 7-oxoazepane-4-carboxylate can be systematically evaluated through a combination of predictive reasoning and in vitro experimentation. The presence of ester, ketone, and lactam functionalities suggests multiple potential metabolic pathways, with ester hydrolysis and ring oxidation being the most probable. The detailed protocols for liver microsomal and hepatocyte stability assays provided in this guide offer a robust framework for quantifying the intrinsic clearance and half-life of this compound. The data generated from these studies will be invaluable for guiding further optimization of the azepane scaffold in drug discovery programs, ultimately leading to the development of safer and more efficacious therapeutics.

References

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

-

Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

-

Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. PubMed. [Link]

-

Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

-

Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

-

Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design? [Link]

-

Unknown Author. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

-

Di, L., & Kerns, E. H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

-

Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC. [Link]

-

Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

-

Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]

-

Chou, C. H., et al. (2016). Predicting novel metabolic pathways through subgraph mining. Oxford Academic. [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

-

Kumar, G. N. (2005). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]

-

Unknown Author. (2017). drug metabolism-hydrolysis. Slideshare. [Link]

-

JoVE. (2025). Video: Phase I Reactions: Hydrolytic Reactions. [Link]

-

Kumar, A., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

-

Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. [Link]

-

Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate. [Link]

-

Chou, C. H., et al. (2015). Predicting Novel Metabolic Pathways through Subgraph Mining. ResearchGate. [Link]

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

-

Kononowicz, M., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed. [Link]

-

University of Florida. (n.d.). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. [Link]

-

Unknown Author. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Waters. [Link]

-

May, J. R., & Sakkouri, M. (2024). Predicting the pathway involvement of metabolites annotated in the MetaCyc knowledgebase. PMC. [Link]

-

Masjost, B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

-

Patsnap Synapse. (2025). How Does LC-MS Identify Proteins and Metabolites? [Link]

-

May, J. R., & Sakkouri, M. (2023). Predicting the Pathway Involvement of Metabolites Based on Combined Metabolite and Pathway Features. MDPI. [Link]

-

ResearchGate. (2025). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. [Link]

-

Davydov, D. R. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]

-

Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

-

Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

-

Guengerich, F. P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]

-

Davydov, D. R., et al. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. ResearchGate. [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. [Link]

-

Wang, Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

-

Unknown Author. (2024). 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. European Journal of Modern Medicine and Practice. [Link]

-

Al-Juboori, A. M. J. (2017). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 8. longdom.org [longdom.org]

- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 13. nuvisan.com [nuvisan.com]

- 14. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drug metabolism-hydrolysis | PPTX [slideshare.net]

- 19. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]

- 20. pharmacy180.com [pharmacy180.com]

- 21. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 28. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CH [thermofisher.com]

- 31. protocols.io [protocols.io]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Reagents and Catalysts for the Preparation of Ethyl 7-oxoazepane-4-carboxylate

This Application Note is designed for researchers and process chemists focusing on the synthesis of Ethyl 7-oxoazepane-4-carboxylate (also identified in literature as Ethyl 5-oxoazepane-4-carboxylate or Ethyl 2-oxoazepane-5-carboxylate depending on numbering priority).

This guide prioritizes the Schmidt Reaction and Beckmann Rearrangement pathways, as these are the most robust, scalable, and chemically validated routes for converting 4-substituted cyclohexanones into the target caprolactam scaffold.

Executive Summary & Molecule Profile[2]

Ethyl 7-oxoazepane-4-carboxylate is a functionalized seven-membered lactam (azepane) used as a versatile building block in medicinal chemistry. It serves as a core scaffold for peptidomimetics, protease inhibitors, and conformationally restricted amino acid analogues.

The synthesis primarily relies on the ring expansion of Ethyl 4-oxocyclohexanecarboxylate . The choice of reagents dictates the regioselectivity and safety profile of the expansion.

| Property | Specification |

| IUPAC Name | Ethyl 7-oxoazepane-4-carboxylate |

| Common Isomer Name | Ethyl 5-ethoxycarbonyl-caprolactam |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Key Precursor | Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) |

| Primary Reaction Class | Ring Expansion (Schmidt / Beckmann) |

Retrosynthetic Strategies & Catalyst Selection

The preparation involves the insertion of a nitrogen atom into the cyclohexanone ring. Two primary pathways dominate the literature, distinguished by their catalyst requirements and intermediate stability.

Pathway A: The Schmidt Reaction (Direct Expansion)

-

Mechanism: Reaction of the ketone with Hydrazoic Acid (

) generated in situ. -

Reagents: Sodium Azide (

). -

Catalysts/Medium: Polyphosphoric Acid (PPA), Sulfuric Acid (

), or Methanesulfonic Acid ( -

Pros: Single-step process; high atom economy.

-

Cons: Handling of potentially explosive azides; strongly acidic conditions.

Pathway B: The Beckmann Rearrangement (Two-Step)

-

Mechanism: Conversion to oxime followed by rearrangement.[1][2]

-

Reagents: Hydroxylamine hydrochloride (

). -

Catalysts (Rearrangement): Thionyl Chloride (

), Cyanuric Chloride (TCT), or -

Pros: Avoids bulk azide handling; milder conditions available for the rearrangement step.

-

Cons: Requires isolation of the oxime intermediate.

Comparative Analysis of Reagents

| Reagent/Catalyst | Role | Specificity/Notes | Safety Profile |

| Sodium Azide ( | Nitrogen Source (Schmidt) | Requires acidic activation. Generates volatile | High Risk: Acute toxicity; explosion hazard. |

| Polyphosphoric Acid (PPA) | Solvent & Catalyst | Viscous medium that moderates exotherms. Excellent for Schmidt. | Moderate: Corrosive, difficult workup. |

| Cyanuric Chloride (TCT) | Promoter (Beckmann) | Mild activation of oxime hydroxyl group. | Moderate: Moisture sensitive. |

| Sulfuric Acid ( | Catalyst | Classic medium; cheap but harsh. Can hydrolyze the ester. | High: Corrosive. |

| TFA / Trifluoroacetic Anhydride | Promoter (Beckmann) | Useful for sensitive substrates to prevent ester hydrolysis. | Moderate: Volatile, corrosive. |

Detailed Experimental Protocols

Protocol A: Schmidt Reaction (Recommended for Scale-Up)

This protocol utilizes a biphasic system or PPA to manage the exotherm and ensure regioselectivity.

Reagents:

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)

-

Sodium Azide (1.2 equiv)

-

Polyphosphoric Acid (PPA) or Methanesulfonic Acid (

equiv) -

Solvent: Chloroform (

) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with Ethyl 4-oxocyclohexanecarboxylate dissolved in

(0.5 M). -

Acid Addition: Cool the solution to

. Add Methanesulfonic acid or PPA slowly to maintain temperature -

Azide Addition (Critical): Add Sodium Azide portion-wise over 1 hour. Caution: Evolution of

gas and potential formation of -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water. Neutralize carefully with solid

or -

Extraction: Extract the aqueous layer with DCM (

). -

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Regiochemical Outcome: Due to the symmetry of the 4-substituted cyclohexanone precursor, the nitrogen insertion occurs on either side of the carbonyl with equal probability, yielding the same thermodynamic product: Ethyl 7-oxoazepane-4-carboxylate (structurally equivalent to the 5-substituted caprolactam).

Protocol B: Beckmann Rearrangement (Milder Alternative)

Step 1: Oxime Formation

-

Dissolve Ethyl 4-oxocyclohexanecarboxylate in Ethanol/Water (1:1).

-

Add

(1.5 equiv) and Sodium Acetate (1.5 equiv). -

Stir at RT for 2 hours. Extract and concentrate to yield the oxime (usually a mixture of E/Z isomers).

Step 2: Rearrangement

-

Dissolve the crude oxime in dry Acetonitrile (

). -

Add Cyanuric Chloride (TCT) (1.0 equiv) or Thionyl Chloride (0.5 equiv) at

. -

Stir at RT for 4 hours. The catalyst activates the oxime -OH, promoting the anti-migration of the alkyl group.

-

Quench with water, extract, and purify as above.

Synthesis Workflow Visualization

The following diagram illustrates the critical decision points and chemical pathways for synthesizing the target molecule.

Figure 1: Decision tree for the synthesis of Ethyl 7-oxoazepane-4-carboxylate comparing Schmidt and Beckmann routes.

Analytical Characterization Data

To validate the synthesis, the following spectroscopic signatures should be confirmed (Data adapted from analogous caprolactam esters [1, 5]):

-

1H NMR (CDCl3, 400 MHz):

- 6.0–6.5 (br s, 1H, NH).

-

4.15 (q, 2H,

-

2.6–2.8 (m, 2H,

-

3.2–3.4 (m, 2H,

-

1.25 (t, 3H,

-

13C NMR (CDCl3):

-

Carbonyls: ~178 ppm (Lactam C=O), ~174 ppm (Ester C=O).

-

Ring Carbons: Distinct signals for

and

-

-

Mass Spectrometry (ESI):

-

Calculated

. -

Found

.

-

References

-

PubChem. Ethyl 7-oxoazepane-4-carboxylate Compound Summary. National Library of Medicine. [Link]

-

Gao, S., et al. (2010). "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate." Industrial & Engineering Chemistry Research, 49(22), 11764-11767. (Describes scalable Schmidt protocols for azepanes). [Link]

-

Thieme Chemistry. (2023). "A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring Expansion." Synthesis. (Provides NMR data for Ethyl 7-oxoazepane-4-carboxylate, compound 10b). [Link]

Sources

Application Note: Chemoselective Reduction of the Ester Moiety in 7-Oxoazepane-4-Carboxylate

[1]

Introduction & Scientific Context

The 7-oxoazepane scaffold (a seven-membered lactam ring) is a critical pharmacophore in medicinal chemistry, serving as a conformationally constrained amino acid mimic in peptidomimetics and a core structure in protease inhibitors. A common synthetic bottleneck involves the differentiation of the exocyclic ester moiety from the endocyclic lactam (amide) carbonyl.

The Chemoselectivity Challenge

The reduction of 7-oxoazepane-4-carboxylate presents a classic chemoselectivity problem:

-

Target: Reduction of the ester (C-4 position) to a primary alcohol (

). -

Constraint: Preservation of the lactam carbonyl (C-7 position).

-

Thermodynamic Reality: While esters are generally more electrophilic than amides, standard strong reducing agents like Lithium Aluminum Hydride (

) are promiscuous, frequently reducing both the ester (to alcohol) and the lactam (to a cyclic amine) or causing reductive ring-opening.

This guide details two field-proven protocols to achieve exclusive ester reduction: the Lithium Borohydride (

Mechanistic Principles

Why Standard Reagents Fail

- (alone): Too mild. It rapidly reduces aldehydes and ketones but reacts negligibly with esters at room temperature.

-

(LAH): Too aggressive. The unmitigated hydride transfer capability reduces the lactam carbonyl to a methylene group (

The Solution: Lewis Acid Activation

To reduce the ester selectively, we must enhance its electrophilicity relative to the lactam.

-

Mechanism: The Lithium cation (

-

+

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on scale and economic constraints.

Experimental Protocols

Protocol A: The Lithium Borohydride Method (Standard)

Best for: Discovery chemistry, high-value intermediates, and maximum reliability.

Reagents:

-

Substrate: 7-oxoazepane-4-carboxylate (1.0 equiv)

- (2.0 M solution in THF) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve the azepane substrate in anhydrous THF (0.2 M concentration). Cool the solution to

using an ice bath. -

Addition: Add the

solution dropwise over 15 minutes. Note: Gas evolution ( -

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check via TLC or LC-MS. Look for the disappearance of the ester peak.

-

-

Quenching (Critical): Cool back to

. Carefully add saturated aqueous Ammonium Chloride (-

Caution: Vigorous bubbling will occur.

-

-

Workup: Dilute with Ethyl Acetate (

). Separate phases. Extract the aqueous layer 2x with

Protocol B: The / Method (Scalable)

Best for: Process chemistry, large batches, and cost reduction.

Reagents:

-

Substrate: 7-oxoazepane-4-carboxylate (1.0 equiv)

- (Solid) (3.0 equiv)

- (Anhydrous powder) (1.5 equiv)

-

Solvent: THF : Ethanol (2:1 ratio)

Step-by-Step Procedure:

-

Solvent Prep: Prepare a mixture of THF and absolute Ethanol (2:1).

-

Dissolution: Dissolve the ester substrate in the solvent mixture (0.3 M) and stir at

. -

Activation: Add anhydrous

in one portion. Stir for 15 minutes to allow partial solvation/complexation. -

Reduction: Add

portion-wise over 30 minutes.-

Mechanistic Note: This generates

and

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quenching: Cool to

. Quench with 1M Citric Acid or 1M HCl (carefully) to pH 5–6 to break up boron-amine complexes, then immediately neutralize to pH 7 with -

Extraction: Extract with DCM (Dichloromethane) or EtOAc containing 5% Methanol (to improve solubility of the polar alcohol product).

Data Analysis & Validation

Expected Results:

| Feature | Starting Material (Ester) | Product (Alcohol) |

| IR Spectroscopy | Two Carbonyl bands:1. Ester (~1735 | One Carbonyl band:1. Lactam (~1650 |

| 1H NMR | Sharp singlet (or triplet) for alkoxy group (e.g., | Disappearance of alkoxy peak.Appearance of |

| LC-MS | M+1 corresponds to Ester MW | M+1 corresponds to (Ester MW - 14 + 2) for Methyl ester to alcohol. |

Reaction Pathway Visualization:

Figure 2: Reaction pathway showing the chemoselective route versus the over-reduction pathway associated with stronger hydrides.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Incomplete Conversion | Borohydride reagent has degraded (absorbed moisture). | Use fresh reagent. If using |

| Lactam Reduction (Over-reaction) | Temperature too high or reaction time too long. | Strictly maintain |

| Product Trapped in Aqueous Phase | The resulting alcohol is highly polar (lactam + alcohol). | Saturate the aqueous layer with NaCl (salting out) before extraction. Use 10% MeOH in DCM for extraction. |

| Gel Formation during Quench | Boron salts forming stable gels. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for quenching. Stir vigorously for 1 hour until phases separate cleanly. |

References

-

Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride.[1][2][3][4] A Versatile Reducing Agent."[5][6][7] Journal of Organic Chemistry. Describes the fundamental selectivity of

for esters over amides. -

Hamada, Y., et al. (2009).

." Organic Process Research & Development. Validates the calcium chloride activation method for scale-up. -

PubChem Compound Summary. (2023). "Methyl 7-oxoazepane-4-carboxylate."[8] National Center for Biotechnology Information.

-

Organic Chemistry Portal. "Reduction of Esters to Alcohols." A comprehensive database of reduction methodologies and chemoselectivity tables.

Sources

- 1. reddit.com [reddit.com]

- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. Amine synthesis by amide reduction [organic-chemistry.org]

- 8. PubChemLite - Methyl 7-oxoazepane-4-carboxylate (C8H13NO3) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: N-Alkylation of Ethyl 7-Oxoazepane-4-carboxylate

Introduction

N-alkylated azepane scaffolds are privileged structures in medicinal chemistry, forming the core of a multitude of biologically active compounds. The strategic introduction of alkyl groups onto the nitrogen atom of the azepane ring is a critical transformation for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. Ethyl 7-oxoazepane-4-carboxylate is a versatile starting material for the synthesis of such derivatives, with the ester and keto functionalities providing handles for further derivatization. This document provides a comprehensive guide to the N-alkylation of this key intermediate, detailing reaction conditions, mechanistic insights, and step-by-step protocols for researchers in drug discovery and development.

Mechanistic Overview of N-Alkylation

The N-alkylation of a secondary amine, such as the lactam nitrogen in ethyl 7-oxoazepane-4-carboxylate, typically proceeds via a nucleophilic substitution reaction (SN2). The reaction involves the amine nitrogen acting as a nucleophile, attacking an electrophilic alkylating agent, commonly an alkyl halide.

The fundamental steps are:

-

Deprotonation (optional but common): In many cases, a base is used to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the alkylating agent. For lactams, which are less basic than acyclic amines, a sufficiently strong base is often required to generate the corresponding anion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond.

-

Displacement of Leaving Group: Concurrently with the nucleophilic attack, the leaving group on the alkylating agent departs, taking with it the bonding pair of electrons.

A significant challenge in the N-alkylation of primary and some secondary amines is overalkylation, where the newly formed secondary or tertiary amine is more nucleophilic than the starting material, leading to multiple alkylations.[1] However, in the case of lactams like ethyl 7-oxoazepane-4-carboxylate, the electron-withdrawing effect of the adjacent carbonyl group reduces the nucleophilicity of the nitrogen, generally preventing overalkylation.

Visualization of the N-Alkylation Mechanism

Caption: General mechanism for the N-alkylation of Ethyl 7-oxoazepane-4-carboxylate.

Comparative Analysis of Reaction Conditions

The choice of base, solvent, and alkylating agent significantly impacts the efficiency and outcome of the N-alkylation reaction. Below is a summary of commonly employed conditions.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Alkyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent | [2] |

| Alkyl Halide | NaH | THF or DMF | Room Temp to 60 | High | [3] |

| Benzyl Chloride | K₂CO₃ / KOH | Microwave (solvent-free) | Varies | High | [4] |

| Alcohols | Ru or Ir catalyst | Toluene | 100-120 | Good to High | [5][6] |

| Alkyl Halide | Cs₂CO₃ | Various | Varies | High | [7] |

Key Considerations:

-

Bases: Strong bases like sodium hydride (NaH) are very effective for deprotonating the lactam nitrogen but require anhydrous conditions.[3] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, especially with more reactive alkylating agents, and offer easier handling.[2] Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting N-alkylation, sometimes offering higher chemoselectivity.[7]

-

Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[3][8] Care should be taken with solvents like DMSO at elevated temperatures in the presence of bases and electrophiles.[8]

-

Alkylating Agents: Alkyl halides (iodides, bromides, chlorides) are the most common alkylating agents. Reactivity follows the order I > Br > Cl. For less reactive alkylating agents, higher temperatures or stronger bases may be necessary. Alternative "green" methods utilizing alcohols as alkylating agents in the presence of a catalyst are also gaining prominence.[5]

-

Catalysts: While not always necessary for reactions with alkyl halides, transition metal catalysts (e.g., Ru, Ir, Ni, Co) are employed for "borrowing hydrogen" or "hydrogen autotransfer" reactions where alcohols serve as the alkylating agents.[9][10][11] Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems or under solvent-free conditions.[4][12]

Experimental Protocols

Protocol 1: Standard N-Alkylation using Alkyl Bromide and Potassium Carbonate

This protocol describes a general and robust method for the N-alkylation of ethyl 7-oxoazepane-4-carboxylate using an alkyl bromide.

Materials:

-

Ethyl 7-oxoazepane-4-carboxylate

-

Alkyl bromide (1.1 - 1.5 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous acetonitrile (or DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add ethyl 7-oxoazepane-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous acetonitrile to form a stirrable suspension (approximately 0.1 - 0.5 M concentration of the starting material).

-

Add the alkyl bromide (1.1-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination Approach

An alternative strategy for N-alkylation involves a reductive amination pathway. While this is more commonly used for forming amines from aldehydes or ketones and a primary or secondary amine, a related "hydrogen-borrowing" or "hydrogen autotransfer" mechanism can be employed with alcohols as the alkylating agents. This approach is considered a greener alternative to using alkyl halides.[10][11]

Materials:

-

Ethyl 7-oxoazepane-4-carboxylate

-

Alcohol (as both reactant and solvent, or with an inert solvent)

-

Transition metal catalyst (e.g., a ruthenium or iridium complex)

-

Base (e.g., a catalytic amount of a strong base)

-

Molecular sieves (optional, to remove water)

General Procedure Outline:

-

Combine the ethyl 7-oxoazepane-4-carboxylate, alcohol, catalyst, and base in a reaction vessel.

-

Heat the mixture under an inert atmosphere. The reaction temperature will be dependent on the specific catalyst and alcohol used.

-

Monitor the reaction for the formation of the N-alkylated product.

-

Upon completion, cool the reaction, remove the catalyst (often by filtration), and perform an appropriate workup and purification.

Note: The specific catalyst and reaction conditions for this method are highly varied and should be chosen based on literature precedents for the specific type of alcohol being used.[5][9]

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis and purification of N-alkylated ethyl 7-oxoazepane-4-carboxylate.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficiently reactive alkylating agent- Base not strong enough- Low reaction temperature- Inactive catalyst (if applicable) | - Switch to a more reactive alkylating agent (e.g., alkyl iodide)- Use a stronger base (e.g., NaH)- Increase the reaction temperature- Use a fresh or different catalyst |

| Side Product Formation | - Overalkylation (less common for lactams)- Elimination reaction of the alkyl halide- Decomposition of starting material or product | - Use a milder base- Lower the reaction temperature- Ensure the reaction is not run for an excessively long time |

| Difficulty in Purification | - Similar polarity of starting material and product- Presence of hard-to-remove byproducts | - Optimize the mobile phase for column chromatography- Consider derivatization of the product or starting material to alter polarity before purification |

Conclusion

The N-alkylation of ethyl 7-oxoazepane-4-carboxylate is a fundamental transformation for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is crucial for achieving high yields and purity. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully perform this important synthetic step.

References

-

University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]

-

Gunanathan, C. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

-

G. A. D. A. G. (2018). N-Dealkylation of Amines. Molecules. Available from: [Link]

-

Gant, T. G. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]

-

Gant, T. G. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available from: [Link]

-

ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

-

Vazquez-Tato, M. P. et al. (2008). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Garg, N. K. et al. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available from: [Link]

-

Kara, S. (2023). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC. Available from: [Link]

-

The Organic Chemistry Tutor. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available from: [Link]

-

ResearchGate. (2023). Reductive N‐alkylation of amines 2 with ketone 6.[a,b]. Available from: [Link]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available from: [Link]

-

D'Annibale, A. et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. Available from: [Link]

-

O'Brien, A. G. et al. (2011). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Available from: [Link]

-

Khalafi-Nezhad, A. et al. (2013). Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: A rapid route to access acyclic nucleosides. ResearchGate. Available from: [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Available from: [Link]

-

S. L. C. (2006). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[1]oxazinane-3-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Chandrasekhar, S. et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available from: [Link]

-

Warrilow, C. et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC. Available from: [Link]

-

ResearchGate. (2017). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]-carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Available from: [Link]

-

M. N. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

R Discovery. N7 Alkylation Research Articles. Available from: [Link]

-

MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. thalesnano.com [thalesnano.com]

- 6. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. mdpi.com [mdpi.com]

Application Note: Stereoselective Synthesis Strategies for Chiral Azepane-4-carboxylates

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the Ring-Closing Metathesis (RCM) and Asymmetric Lithiation strategies, as these represent the most modular and stereocontrolled routes to the challenging 4-substituted azepane core.

Executive Summary & Strategic Importance

The azepane (hexahydroazepine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for high-value targets such as Balanol (PKC inhibitor), Caprolactam derivatives, and various histone deacetylase (HDAC) inhibitors.

While 3-substituted azepanes are readily accessible via amino acid homologation, azepane-4-carboxylates present a unique stereochemical challenge. The C4 position is distal to the directing nitrogen atom, making transannular stereocontrol difficult.

This guide details two high-fidelity strategies to access this scaffold with high enantiomeric excess (ee):

-

The "Chiral Pool" RCM Strategy: Utilizing Ring-Closing Metathesis on pre-functionalized chiral dienes.

-

The "De Novo" Asymmetric Lithiation: A convergent approach using (-)-sparteine (or surrogates) to set the C4 stereocenter via conjugate addition.

Strategic Decision Framework

The choice of synthesis route depends heavily on the availability of starting materials and the specific substitution pattern required.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Protocol A: Ring-Closing Metathesis (RCM) Strategy

Best for: Rapid assembly of functionalized cores from amino acid precursors (e.g., Aspartic Acid derivatives).

Mechanistic Rationale

RCM is the gold standard for forming 7-membered rings because it overcomes the entropic penalty of medium-ring formation better than lactamization. By using Grubbs II or Hoveyda-Grubbs II catalysts, we can close the ring after the stereocenter is established in a linear precursor.

Detailed Workflow

Target: (S)-1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate

Step 1: Precursor Synthesis (Linear Diene)

-

Starting Material: N-Boc-L-Aspartic acid

-ester (or similar chiral pool synthon). -

Transformation: The side chain ester is reduced to an aldehyde and subjected to Wittig olefination to install the first alkene. The N-terminus is allylated to install the second alkene.

-

Critical Control Point: Ensure the C4 stereocenter (derived from the amino acid alpha-carbon or established via Evans auxiliary) is protected from racemization during the reduction/oxidation steps.

Step 2: The RCM Reaction[1][2]

-

Reagents: Grubbs Generation II Catalyst (G-II) or Hoveyda-Grubbs II (HG-II).

-

Solvent: Dichloromethane (DCM) or Toluene (degassed).

-

Concentration: High Dilution (0.005 M) is mandatory to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

Protocol:

-

Dissolve the diene precursor (1.0 equiv) in degassed anhydrous DCM.

-

Add G-II catalyst (2–5 mol%).

-

Heat to reflux (40 °C) for 2–4 hours under an inert atmosphere (Ar/N2).

-

Quenching: Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 12 hours to sequester Ruthenium byproducts.

-

Filter through a pad of Celite/Silica.

-

Concentrate and purify via flash chromatography.

Step 3: Olefin Reduction

-

Conditions: H2 (1 atm), Pd/C (10 wt%), MeOH, RT, 4h.

-

Stereochemical Outcome: If the molecule has existing stereocenters, the hydrogenation will often proceed anti to the bulky substituents, but for a simple 4-carboxylate, this step merely saturates the ring.

Protocol B: Asymmetric Lithiation-Conjugate Addition

Best for: De novo synthesis of high-ee azepanes where the stereocenter is created during the reaction. This method utilizes the Beak/O’Brien methodology .

Mechanistic Rationale

This route relies on the dipole-stabilized lithiation of N-Boc-allylamine. In the presence of a chiral diamine ligand ((-)-sparteine), the lithiated species becomes chiral.[6] This nucleophile then undergoes conjugate addition to an

Reaction Pathway Diagram

Figure 2: The asymmetric lithiation pathway for setting the C4 stereocenter.

Step-by-Step Protocol